molecular formula C6H4BrFO2S B13642046 3-Fluorobenzene-1-sulfonyl bromide

3-Fluorobenzene-1-sulfonyl bromide

Katalognummer: B13642046
Molekulargewicht: 239.06 g/mol
InChI-Schlüssel: NFMLREOYPXLUNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluorobenzene-1-sulfonyl bromide is an organic compound with the molecular formula C6H4BrFO2S. It is a derivative of benzene, where a fluorine atom is attached to the benzene ring along with a sulfonyl bromide group. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorobenzene-1-sulfonyl bromide typically involves the sulfonation of 3-fluorobenzene followed by bromination. The process can be summarized as follows:

    Sulfonation: 3-Fluorobenzene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, forming 3-fluorobenzenesulfonic acid.

    Bromination: The sulfonic acid derivative is then reacted with bromine or a brominating agent such as phosphorus tribromide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure higher yields and purity. These methods often utilize advanced techniques such as tubular diazotization to stabilize the intermediate compounds and minimize side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluorobenzene-1-sulfonyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Electrophilic Aromatic Substitution: The compound can undergo reactions where the sulfonyl group directs the substitution to specific positions on the benzene ring.

    Oxidation and Reduction: It can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions to achieve specific substitutions on the benzene ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-fluorobenzene-1-sulfonamide, while electrophilic aromatic substitution can introduce various functional groups onto the benzene ring .

Wissenschaftliche Forschungsanwendungen

3-Fluorobenzene-1-sulfonyl bromide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Fluorobenzene-1-sulfonyl bromide involves its reactivity as an electrophile. The sulfonyl bromide group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. This reactivity is utilized in modifying biomolecules and synthesizing complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Fluorobenzene-1-sulfonyl chloride: Similar in structure but with a chlorine atom instead of bromine.

    4-Fluorobenzene-1-sulfonyl bromide: The fluorine atom is positioned at the para position relative to the sulfonyl bromide group.

    3-Chlorobenzene-1-sulfonyl bromide: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

3-Fluorobenzene-1-sulfonyl bromide is unique due to the presence of both fluorine and sulfonyl bromide groups, which impart distinct reactivity and properties. The fluorine atom increases the compound’s stability and influences its electronic properties, making it a valuable intermediate in various chemical syntheses .

Eigenschaften

Molekularformel

C6H4BrFO2S

Molekulargewicht

239.06 g/mol

IUPAC-Name

3-fluorobenzenesulfonyl bromide

InChI

InChI=1S/C6H4BrFO2S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4H

InChI-Schlüssel

NFMLREOYPXLUNU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)S(=O)(=O)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.